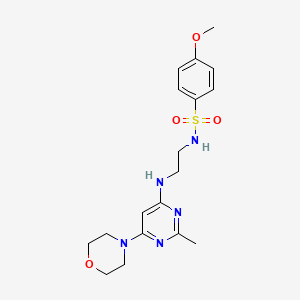

4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4S/c1-14-21-17(13-18(22-14)23-9-11-27-12-10-23)19-7-8-20-28(24,25)16-5-3-15(26-2)4-6-16/h3-6,13,20H,7-12H2,1-2H3,(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPCRJOWJYAPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)NCCNS(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 4-Methoxybenzene

4-Methoxybenzene undergoes sulfonation using chlorosulfonic acid under controlled conditions. Excess chlorosulfonic acid (1:1.42–1:3.6 molar ratio relative to substrate) ensures complete conversion to the sulfonic acid intermediate.

Reaction Conditions :

Workup : The sulfonic acid is isolated via distillation under reduced pressure, followed by treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield 4-methoxybenzenesulfonyl chloride.

Construction of 2-Methyl-6-Morpholino-4-Chloropyrimidine

Pyrimidine Ring Formation

A thiourea derivative serves as the pyrimidine precursor. Reacting thiourea with 4-chlorobenzaldehyde and ethyl cyanoacetate in ethanol under reflux forms 6-(4-chlorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

Key Parameters :

Chlorination and Morpholine Substitution

The thioxo group is replaced with chlorine using phosphorus oxychloride (POCl₃), yielding 4-chloro-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile. Subsequent nucleophilic aromatic substitution (SNAr) with morpholine introduces the morpholino group at the 6-position.

Optimization Notes :

- Solvent : Dry benzene or toluene

- Reaction Time : 11 hours under reflux

- Morpholine Equivalents : 2–3 equivalents for complete substitution

Final Coupling: Sulfonamide Formation

Reaction of Sulfonyl Chloride with Ethylamine-Pyrimidine

4-Methoxybenzenesulfonyl chloride reacts with 2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethylamine in a two-phase system.

Conditions :

- Base : Triethylamine (TEA) or pyridine to scavenge HCl

- Solvent : Dichloromethane or chloroform

- Temperature : 0–5°C (initial), then room temperature

- Reaction Time : 3–5 hours

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity (>98%).

Critical Analysis of Methodologies

Yield Optimization Challenges

- Chlorosulfonation Efficiency : Excessive chlorosulfonic acid increases wastewater load; stoichiometric optimization reduces environmental impact.

- Morpholine Substitution : Prolonged reflux (11 hours) ensures complete displacement but risks decomposition. Microwave-assisted synthesis could reduce time.

- Catalyst Selection : Hafnium tetrachloride outperforms zirconium variants in coupling reactions, minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-hydroxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide.

Reduction: Formation of this compound with an amine group.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide exhibits significant anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the compound markedly decreased the expression of inflammatory markers such as iNOS and COX-2 . This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

The compound has shown promise as an anticancer agent through its ability to induce apoptosis in various cancer cell lines. In vitro studies revealed that it could inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival . The modulation of these pathways could lead to novel treatment strategies for cancers resistant to conventional therapies.

Antiviral Properties

Recent investigations have highlighted the antiviral potential of related sulfonamide compounds against viruses such as Hepatitis B Virus (HBV). The mechanism involves disrupting viral replication processes, making it a candidate for further research in antiviral drug development .

Case Studies

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared with three analogs (Table 1), focusing on structural variations, intermolecular interactions, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Findings

This contrasts with halogenated analogs (e.g., chloro/fluoro derivatives in Table 1), where electronegative substituents may disrupt H-bond networks due to steric or electronic effects . Graph set analysis (as per Etter’s rules) would predict extended chains or rings in the target compound’s crystal structure, whereas bulky groups (e.g., isopropyl in Compound 3) may lead to weaker intermolecular interactions .

Solubility and Bioavailability: The morpholino and methoxy groups in the target compound improve aqueous solubility compared to analogs with halogens or lipophilic substituents (e.g., Compound 2’s chloro/fluoro groups). However, the pyrimidine ring’s aromaticity may limit solubility relative to aliphatic analogs .

Synthetic and Computational Insights: Crystallographic tools like SHELX and ORTEP-3 (used for small-molecule refinement and visualization) would aid in resolving structural differences, such as conformational flexibility in the ethylamino linker versus rigid quinoline/isoquinoline backbones in analogs .

Biological Activity

4-Methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H25N5O3 |

| Molecular Weight | 419.5 g/mol |

| IUPAC Name | 2-methoxy-N-[4-[(2-methyl-6-morpholin-4-yl)pyrimidin-4-yl]amino]phenyl]benzamide |

| InChI Key | FNYIREFXLLUQLN-UHFFFAOYSA-N |

The presence of a methoxy group, a morpholinopyrimidine moiety, and a benzenesulfonamide structure contributes to its unique biological activities.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, notably:

- Inducible Nitric Oxide Synthase (iNOS) : The compound inhibits iNOS expression, leading to reduced nitric oxide production, which is pivotal in inflammatory responses.

- Cyclooxygenase-2 (COX-2) : It also inhibits COX-2, an enzyme involved in the inflammatory process.

These interactions are crucial for modulating inflammatory pathways and suggest potential applications in treating inflammatory diseases and cancers .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the expression of iNOS and COX-2 in macrophage cells stimulated by lipopolysaccharides (LPS). The reduction in these markers correlates with decreased inflammatory responses .

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro assays indicate that it can inhibit the proliferation of various cancer cell lines. For example, it has been reported to inhibit A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) cells with IC50 values ranging from 1.35 μM to 3.04 μM . The dual-targeting capability against STAT3 and tubulin enhances its anticancer efficacy, making it a candidate for further development in cancer therapies .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that derivatives of this compound significantly inhibited the growth of cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Mechanistic Insights : Molecular docking studies revealed strong binding affinities for iNOS and COX-2 active sites, indicating that the compound forms hydrophobic interactions essential for its inhibitory effects .

- Therapeutic Applications : The compound's ability to modulate TNF signaling pathways positions it as a potential treatment for autoimmune diseases and chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Core Pyrimidine Formation : Construct the 2-methyl-6-morpholinopyrimidin-4-amine core via cyclization of substituted amidines or thioureas under acidic/basic conditions .

Ethylenediamine Coupling : React the pyrimidine core with ethylenediamine derivatives using nucleophilic substitution or reductive amination .

Sulfonamide Conjugation : Attach the 4-methoxybenzenesulfonyl chloride to the amine-terminated intermediate under basic conditions (e.g., K₂CO₃ in DMF or NMP at 60–80°C) .

- Validation : Monitor intermediates via TLC or HPLC; confirm final product purity (>95%) using LC-MS and ¹H/¹³C NMR .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. Key steps include:

- Crystallization : Use solvent vapor diffusion (e.g., DCM/hexane) to grow high-quality crystals.

- Data Collection : Collect diffraction data at low temperature (100 K) to minimize disorder.

- Refinement : Use SHELXL for structure refinement, incorporating anisotropic displacement parameters and validating geometric restraints .

- Visualization : Generate ORTEP-3 diagrams to illustrate bond angles/thermal ellipsoids .

Q. Which analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).

- Stability : Accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours .

- Mass Confirmation : High-resolution ESI-MS to verify molecular ion peaks .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, NMP) with additives like DIPEA to enhance nucleophilicity .

- Catalysis : Use Pd/C or CuI for coupling steps to reduce side reactions .

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and scalability .

- DOE Analysis : Apply Design of Experiments (DOE) to identify critical parameters (temperature, stoichiometry) affecting yield .

Q. How to resolve contradictions between crystallographic data and spectroscopic results (e.g., bond lengths vs. NMR coupling constants)?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility in solution .

- DFT Calculations : Compare experimental SCXRD bond lengths with density functional theory (DFT)-optimized geometries to identify static vs. dynamic discrepancies .

- Twinning Analysis : For crystallographic anomalies, employ SHELXD to detect twinning and refine using HKLF5 .

Q. What strategies are effective for evaluating bioactivity against enzyme targets (e.g., kinases)?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric (³²P-ATP) kinase assays at 10 µM compound concentration .

- Cellular Models : Test in HEK293 or HeLa cells transfected with target kinases; measure IC₅₀ via Western blot for phosphorylation .

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Q. How to design structure-activity relationship (SAR) studies based on structural modifications?

- Methodological Answer :

- Core Modifications : Replace morpholine with piperazine or thiomorpholine to alter steric/electronic profiles .

- Sulfonamide Variants : Substitute 4-methoxy with nitro or trifluoromethyl groups to modulate lipophilicity (clogP calculated via MarvinSketch) .

- Pharmacophore Mapping : Use Schrödinger’s Phase to align analogs and identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) .

Q. How to address solubility limitations in in vitro assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Salt Formation : Prepare hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid .

- Prodrug Design : Introduce ester or phosphate groups at the methoxy position for hydrolytic activation in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.